molecular formula C15H21NO2 B14184349 4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one CAS No. 920313-06-0

4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one

Cat. No.: B14184349
CAS No.: 920313-06-0
M. Wt: 247.33 g/mol
InChI Key: LOCSAGIGNPAHKH-UHFFFAOYSA-N
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Description

4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a propan-2-yl group, and an amino group attached to a pent-3-en-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one typically involves multiple steps. One common method starts with the preparation of 1-(4-Methoxyphenyl)-2-propanone, which is then reacted with appropriate reagents to introduce the amino group and the pent-3-en-2-one moiety. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-propanone: A precursor in the synthesis of 4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one.

    4-Methoxyphenylacetone: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

920313-06-0

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-[1-(4-methoxyphenyl)propan-2-ylamino]pent-3-en-2-one

InChI

InChI=1S/C15H21NO2/c1-11(9-13(3)17)16-12(2)10-14-5-7-15(18-4)8-6-14/h5-9,12,16H,10H2,1-4H3

InChI Key

LOCSAGIGNPAHKH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC(=CC(=O)C)C

Origin of Product

United States

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